Hexopyrronium bromide

描述

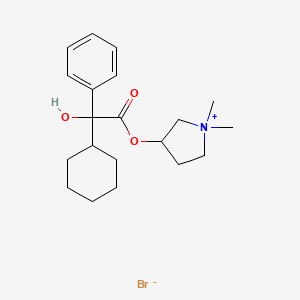

Hexopyrronium bromide is a quaternary ammonium compound with the molecular formula C20H30BrNO3 . It is known for its anticholinergic properties and is used primarily as an antihistaminic agent. The compound has a molecular weight of 412.361 Da and is recognized for its ability to inhibit gastric secretions .

准备方法

合成路线和反应条件: 溴化六吡铵可以通过多步法合成,包括α-环戊基扁桃酸与1-甲基-3-吡咯烷醇酯化,然后用溴甲烷进行季铵化。 该反应通常涉及使用二甲基甲酰胺作为溶剂,碳酰二咪唑作为缩合剂 .

工业生产方法: 溴化六吡铵的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产品通常从有机溶剂中重结晶,以满足药用质量标准 .

化学反应分析

反应类型: 溴化六吡铵会发生各种化学反应,包括:

取代反应: 溴离子可以被其他亲核试剂取代。

氧化和还原: 该化合物可以在特定条件下参与氧化还原反应。

常见试剂和条件:

取代反应: 通常涉及亲核试剂,如氢氧根离子或其他卤化物。

氧化和还原: 常见试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。

主要产物:

取代反应: 产物取决于所用亲核试剂。

氧化和还原: 产物根据具体的反应条件和试剂而变化.

科学研究应用

Pharmacological Applications

1. Treatment of Hyperhidrosis

Hexopyrronium bromide has been utilized in the management of hyperhidrosis, a condition characterized by excessive sweating. Clinical studies have demonstrated its efficacy in reducing sweating in various body areas, including palms, soles, and axillae. In a comparative study involving iontophoresis treatments, participants treated with this compound showed significant improvements in sweating control compared to those receiving tap water treatments .

2. Gastrointestinal Disorders

this compound is also applied in treating gastrointestinal disorders due to its ability to inhibit parasympathetic nerve impulses. This action can help manage conditions like irritable bowel syndrome by reducing gut motility and secretions .

Case Studies

Case Study 1: Hyperhidrosis Management

In a clinical trial involving patients with palmoplantar hyperhidrosis, this compound was administered via iontophoresis. The results indicated that the majority of patients experienced significant reductions in sweating, with some reporting prolonged periods of dryness post-treatment .

Case Study 2: Gastrointestinal Relief

A cohort study evaluated the effects of this compound on patients with irritable bowel syndrome. Patients reported decreased abdominal cramping and improved bowel regularity, highlighting the compound's utility in managing gastrointestinal symptoms .

作用机制

溴化六吡铵通过竞争性阻断毒蕈碱受体发挥作用,从而抑制胆碱能神经传递。这种作用会减少胃分泌并对平滑肌产生解痉作用。 该化合物对M1受体的亲和力最高,其次是M3,M2/M4和M5受体 .

类似化合物:

溴化格列吡铵: 另一种具有类似抗胆碱能特性的季铵化合物。

阿托品: 一种著名的抗胆碱能药物,用于各种医疗应用。

东莨菪碱: 主要用于其止吐和解痉作用。

独特性: 溴化六吡铵在其特异性受体亲和力谱和减少胃分泌而无明显中枢神经系统作用的有效性方面是独一无二的。 这使其特别适用于治疗胃肠道疾病,副作用最小 .

相似化合物的比较

Glycopyrronium Bromide: Another quaternary ammonium compound with similar anticholinergic properties.

Atropine: A well-known anticholinergic agent used for various medical applications.

Scopolamine: Used primarily for its antiemetic and antispasmodic effects.

Uniqueness: Hexopyrronium bromide is unique in its specific receptor affinity profile and its effectiveness in reducing gastric secretions without significant central nervous system effects. This makes it particularly useful in treating gastrointestinal disorders with minimal side effects .

生物活性

Hexopyrronium bromide is a quaternary ammonium compound primarily recognized for its anticholinergic properties. It is utilized in clinical settings to manage various conditions, including gastrointestinal disorders and as an adjunct in anesthesia. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound (C20H30BrNO3) is characterized by its quaternary ammonium structure, which allows it to act as a competitive antagonist of muscarinic acetylcholine receptors. This interaction inhibits the action of acetylcholine, leading to decreased secretions and reduced smooth muscle contraction in the gastrointestinal tract.

Pharmacological Effects

The primary pharmacological effects of this compound include:

- Anticholinergic Effects : Reduces salivary and gastric secretions, which can be beneficial in surgical settings.

- Gastrointestinal Motility Inhibition : Decreases peristalsis, providing symptomatic relief in conditions such as irritable bowel syndrome.

- Antispasmodic Activity : Alleviates spasms in smooth muscle tissues.

1. Anticholinergic Activity

A study conducted by Alphin et al. (1967) investigated the effects of this compound on gastric secretion in dogs and rats. The findings indicated that hexopyrronium effectively reduced gastric acid secretion and ulceration induced by indomethacin. The study demonstrated a significant decrease in ulcer indices when compared to control groups:

| Treatment | Dose (mg/kg) | Ulcer Indices | Preventive Ratio |

|---|---|---|---|

| Control (Indomethacin) | 60 | 16.33 ± 3.88 | - |

| This compound | 10 | 8.50 ± 2.50 | 48.00 |

| Cimetidine | 100 | 0.66 ± 0.47 | 95.95 |

This data suggests that this compound has a protective effect against drug-induced gastric ulcers, highlighting its potential therapeutic applications in gastroenterology.

2. Antispasmodic Properties

In another study, this compound was evaluated for its antispasmodic effects on isolated smooth muscle preparations. The results indicated that hexopyrronium significantly inhibited contractions induced by acetylcholine, demonstrating its effectiveness as an antispasmodic agent.

Safety and Toxicity

This compound is generally well-tolerated; however, potential side effects include dry mouth, blurred vision, constipation, and urinary retention due to its anticholinergic properties. These side effects are particularly relevant in elderly patients or those with pre-existing conditions.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying hexopyrronium bromide in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for bromide-containing compounds. For this compound, reverse-phase HPLC with UV detection (e.g., 210–220 nm) is suitable. Sample preparation should include protein precipitation with acetonitrile or solid-phase extraction to isolate the compound from plasma or tissue homogenates. Method validation must follow ICH guidelines, assessing linearity (1–100 μg/mL), recovery (>85%), and precision (RSD <5%) .

Q. What in vivo models are historically used to study the pharmacological effects of this compound?

- Methodology : Early studies utilized male Wistar rats and dogs to evaluate gastric acid suppression. Rats are administered ethanol to induce gastric ulcers, followed by this compound (0.1–1.0 mg/kg, oral or intravenous). Gastric secretion volume and pH are measured via pyloric ligation. Dogs, with chronic gastric fistulas, allow direct sampling of gastric juice post-administration (0.5–2.0 mg/kg). These models require controlled fasting periods (18–24 hrs) and ethical oversight for surgical procedures .

Advanced Research Questions

Q. How do contradictory findings on this compound’s efficacy in ulcer models inform experimental design?

- Methodology : Alphin & Ward (1967) reported dose-dependent inhibition of gastric acid in dogs (64% reduction at 2 mg/kg) but inconsistent ulcer protection in rats. To resolve contradictions, use parallel models (e.g., ethanol-induced vs. stress-induced ulcers) and standardize endpoints (e.g., ulcer index, histopathology). Include positive controls (e.g., omeprazole) and assess confounding variables like mucosal prostaglandin levels, which may modulate hexopyrronium’s effects .

Q. What molecular mechanisms underlie this compound’s anticholinergic activity, and how can they be differentiated from other quaternary ammonium analogs?

- Methodology : this compound acts as a competitive antagonist at muscarinic receptors (M3 subtype in gastric parietal cells). Differentiate its binding affinity (Ki) using radioligand displacement assays (e.g., [<sup>3</sup>H]-N-methylscopolamine). Compare selectivity profiles against glycopyrronium bromide using functional assays (e.g., isolated rat ileum contraction). Advanced techniques like cryo-EM can resolve structural interactions with receptor subtypes .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for this compound in preclinical studies?

- Methodology : Conduct serial blood sampling in rats after IV/oral dosing to derive PK parameters (t1/2, Cmax, AUC). Link plasma concentrations to gastric pH changes using an Emax model. Adjust for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and biliary excretion patterns. Simulations in software like NONMEM or Monolix can predict optimal dosing intervals for sustained acid suppression .

Q. Data Contradiction and Reproducibility

Q. Why do interspecies differences in this compound’s efficacy exist, and how can translational research address this?

- Methodology : Dogs show higher sensitivity due to denser M3 receptor distribution in gastric mucosa. To bridge species gaps, use human gastric organoids or primary cell cultures to test receptor binding and acid secretion. Cross-species RNA-seq can identify divergent receptor expression patterns. Validate findings in transgenic murine models expressing human M3 receptors .

Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity?

- Methodology : Implement strict quality control (QC) protocols:

- Purity : HPLC purity ≥98% (USP standards).

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months).

- Bioactivity : Standardize in vitro assays (e.g., IC50 in receptor binding) across batches.

Contamination with bromide counterion variants (e.g., chloride) must be excluded via ion chromatography .

Q. Experimental Design Considerations

Q. What are the critical parameters for designing dose-response studies of this compound in ulcer models?

- Methodology :

- Dose range : 0.1–5.0 mg/kg (oral/IV) based on prior ED50 data.

- Timing : Administer 30 mins pre-ulcer induction (ethanol) or continuously via osmotic pumps.

- Endpoints : Quantitative histopathology (e.g., H&E staining for epithelial erosion) and biochemical markers (e.g., mucosal prostaglandin E2).

- Sample size : Use power analysis (α=0.05, β=0.2) to determine n=8–10/group .

属性

CAS 编号 |

3734-12-1 |

|---|---|

分子式 |

C20H30BrNO3 |

分子量 |

412.4 g/mol |

IUPAC 名称 |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide |

InChI |

InChI=1S/C20H30NO3.BrH/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3,5-6,9-10,17-18,23H,4,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |

InChI 键 |

YEVVXURMULIHJU-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] |

规范 SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C.[Br-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Hexopyrronium bromide; Hexopyrronii bromidum |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。